molecular formula C17H18F3NO2S2 B2602764 4-(Thiophen-3-yl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine CAS No. 1396749-73-7

4-(Thiophen-3-yl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine

Cat. No. B2602764
CAS RN: 1396749-73-7
M. Wt: 389.45
InChI Key: NSXXUMCVQHVVCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Thiophen-3-yl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine is a chemical compound that has gained significant attention in the field of scientific research. This compound is a piperidine derivative that has been synthesized using various methods. It has been found to have potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Sulfonyl Piperidine Compounds Synthesis and Enzyme Inhibition : Sulfonyl piperidine derivatives, closely related to 4-(Thiophen-3-yl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine, have been synthesized and evaluated for biological activities. These compounds were shown to inhibit butyrylcholinesterase (BChE) enzyme and were subjected to molecular docking studies to determine ligand-BChE binding affinity (Khalid et al., 2016).

Chemical Synthesis and Reactivity

  • Use in Glycosyl Triflate Formation : A combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride, related to the chemical structure , has been used for activating thioglycosides to form glycosyl triflates, facilitating the formation of diverse glycosidic linkages (Crich & Smith, 2001).

Antimicrobial Properties

  • Antimicrobial Activity of Sulfonyl Piperidine Derivatives : Derivatives of sulfonyl piperidine, similar to 4-(Thiophen-3-yl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine, have been synthesized and shown to exhibit antimicrobial properties against pathogens of Lycopersicon esculentum, a species of tomato (Vinaya et al., 2009).

Drug Metabolism Studies

  • Drug Metabolism Research : Compounds structurally related to 4-(Thiophen-3-yl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine have been studied in the context of drug metabolism, specifically examining the role of various cytochrome P450 enzymes in their metabolic pathways (Hvenegaard et al., 2012).

Antioxidant and Enzyme Inhibition

  • Antioxidant Capacity and Anticholinesterase Activity : Studies on sulfonyl hydrazones and piperidine derivatives, related to the compound of interest, have explored their antioxidant capacity and anticholinesterase activity. These compounds demonstrated significant activity in various assays, indicating potential medicinal applications (Karaman et al., 2016).

Receptor Antagonism Research

  • CCR5 Receptor Antagonists : Derivatives of piperidin-1-yl-phenyl sulfonamides, structurally similar to the compound , have been developed as CCR5 receptor antagonists. These compounds are part of efforts to balance antiviral potency with pharmacokinetics (Lynch et al., 2003).

properties

IUPAC Name

4-thiophen-3-yl-1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO2S2/c18-17(19,20)16-3-1-13(2-4-16)12-25(22,23)21-8-5-14(6-9-21)15-7-10-24-11-15/h1-4,7,10-11,14H,5-6,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXXUMCVQHVVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Thiophen-3-yl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine

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